1-(3,4-Dichlorobenzyl)-1H-pyrazol-4-amine hydrochloride
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Overview
Description
1-(3,4-Dichlorobenzyl)-1H-pyrazol-4-amine hydrochloride is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a pyrazole ring substituted with a 3,4-dichlorobenzyl group and an amine group, making it a subject of interest in organic chemistry and medicinal chemistry.
Preparation Methods
The synthesis of 1-(3,4-Dichlorobenzyl)-1H-pyrazol-4-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dichlorobenzyl chloride and 4-aminopyrazole.
Reaction Conditions: The reaction between 3,4-dichlorobenzyl chloride and 4-aminopyrazole is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(3,4-Dichlorobenzyl)-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the benzyl chloride group.
Oxidation and Reduction: The pyrazole ring can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds, expanding its utility in organic synthesis.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3,4-Dichlorobenzyl)-1H-pyrazol-4-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorobenzyl)-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
1-(3,4-Dichlorobenzyl)-1H-pyrazol-4-amine hydrochloride can be compared with similar compounds such as:
4-(3,4-Dichlorobenzyl)-piperidine hydrochloride: This compound also features a 3,4-dichlorobenzyl group but differs in the core structure, which is a piperidine ring instead of a pyrazole ring.
1-(3,4-Dichlorobenzyl)-3,3,4,4-tetramethylpyrrolidine hydrochloride: This compound has a similar benzyl group but a different core structure, which is a tetramethylpyrrolidine ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]pyrazol-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3.ClH/c11-9-2-1-7(3-10(9)12)5-15-6-8(13)4-14-15;/h1-4,6H,5,13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQYWWPDYNJFNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=C(C=N2)N)Cl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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